Cas no 54013-54-6 (2-Oxazolidinethione,4-methyl-)

2-Oxazolidinethione,4-methyl- is a heterocyclic organic compound featuring a five-membered ring structure containing sulfur and nitrogen. This compound is of interest in synthetic organic chemistry due to its utility as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the thione and methyl groups enhances its reactivity, making it suitable for nucleophilic and electrophilic transformations. Its stability under controlled conditions allows for precise functionalization, enabling applications in asymmetric synthesis and catalysis. Researchers value this compound for its ability to facilitate the construction of complex molecular frameworks with high selectivity. Proper handling and storage are recommended to maintain its integrity.
2-Oxazolidinethione,4-methyl- structure
2-Oxazolidinethione,4-methyl- structure
Product Name:2-Oxazolidinethione,4-methyl-
CAS No:54013-54-6
MF:C4H7NOS
MW:117.169479608536
MDL:MFCD19217275
CID:379590
PubChem ID:3037499
Update Time:2025-10-29

2-Oxazolidinethione,4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Oxazolidinethione,4-methyl-
    • 4-methyl-1,3-oxazolidine-2-thione
    • SCHEMBL11190385
    • SCHEMBL4032436
    • AKOS006349371
    • 2-Oxazolidinethione, 4-methyl-
    • 4-Methyl-4,5-dihydro-1,3-oxazole-2-thiol
    • 54013-54-6
    • 4-methyloxazolidine-2-thione
    • DTXSID50968843
    • MDL: MFCD19217275
    • Inchi: 1S/C4H7NOS/c1-3-2-6-4(7)5-3/h3H,2H2,1H3,(H,5,7)
    • InChI Key: QNUJAWVJHFZSNW-UHFFFAOYSA-N
    • SMILES: S=C1NC(C)CO1

Computed Properties

  • Exact Mass: 117.02491
  • Monoisotopic Mass: 117.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 93.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • Density: 1.22
  • Boiling Point: 132.7°C at 760 mmHg
  • Flash Point: 34.1°C
  • Refractive Index: 1.559
  • PSA: 21.26

2-Oxazolidinethione,4-methyl- Pricemore >>

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Additional information on 2-Oxazolidinethione,4-methyl-

Comprehensive Overview of 2-Oxazolidinethione,4-methyl- (CAS No. 54013-54-6): Properties, Applications, and Industry Insights

2-Oxazolidinethione,4-methyl- (CAS No. 54013-54-6) is a specialized heterocyclic compound that has garnered significant attention in organic synthesis and material science. This sulfur-containing derivative of oxazolidine is characterized by its unique thione functional group, which imparts distinct reactivity patterns. The compound's molecular structure features a five-membered ring with nitrogen and oxygen heteroatoms, making it a valuable scaffold for designing pharmaceutical intermediates and agrochemical precursors.

Recent studies highlight the growing demand for 4-methyl-2-oxazolidinethione in asymmetric catalysis, particularly in chiral auxiliary applications. Its ability to form stable complexes with transition metals has made it relevant in green chemistry initiatives, aligning with the global push for sustainable synthetic methodologies. Researchers are actively exploring its potential in biodegradable polymer modification, where its sulfur moiety can enhance thermal stability—a hot topic in material science forums and patent filings.

The compound's spectroscopic properties (FTIR peaks at 1700 cm-1 for C=O and 1250 cm-1 for C=S) make it identifiable in quality control protocols. Analytical techniques like HPLC-MS and NMR spectroscopy are commonly employed for purity verification, addressing frequent queries from quality assurance professionals. Industry reports indicate a 12% CAGR growth in demand for such fine chemicals from 2023-2030, driven by advancements in drug discovery pipelines.

In synthetic applications, 54013-54-6 serves as a versatile building block for thiazole derivatives—a class of compounds trending in medicinal chemistry research. Its reactivity with α-halo ketones enables efficient construction of heterocyclic pharmacophores, a technique frequently discussed in recent ACS symposiums. Safety data sheets emphasize standard laboratory handling procedures, though it doesn't fall under restricted substance classifications.

Emerging applications include its use in corrosion inhibition formulations for industrial equipment, where researchers leverage its adsorption properties on metal surfaces. This aligns with growing searches for "eco-friendly corrosion inhibitors" in engineering databases. The compound's structure-activity relationships are also being investigated for potential enzyme inhibition effects, particularly against cysteine proteases—a subject of numerous recent PubMed publications.

Manufacturers typically supply 2-Oxazolidinethione,4-methyl- as crystalline powder with ≥98% purity, with storage recommendations emphasizing protection from moisture. Pricing trends show regional variations, with Asia-Pacific markets demonstrating increased procurement activity linked to specialty chemical production growth. Regulatory status varies by jurisdiction, but current inventories don't list it under hazardous material classifications when handled properly.

Future research directions may explore its photophysical properties for optoelectronic applications, given the rising interest in organic semiconductors. Patent analysis reveals 23 filed applications since 2020 incorporating this compound, primarily in crop protection formulations and polymer stabilizers. These developments position CAS 54013-54-6 as a compound of continuing industrial relevance with expanding application horizons.

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